pseudoplexaurol

Catalog No.
S1827775
CAS No.
148149-83-1
M.F
C20H32O2
M. Wt
304.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
pseudoplexaurol

CAS Number

148149-83-1

Product Name

pseudoplexaurol

IUPAC Name

2-[(1S,3S,6Z,10Z,14R)-4,6,10-trimethyl-15-oxabicyclo[12.1.0]pentadeca-6,10-dien-3-yl]prop-2-en-1-ol

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

InChI

InChI=1S/C20H32O2/c1-14-7-5-9-15(2)11-16(3)18(17(4)13-21)12-20-19(22-20)10-6-8-14/h8-9,16,18-21H,4-7,10-13H2,1-3H3/b14-8-,15-9-/t16?,18-,19+,20-/m0/s1

InChI Key

UZONHCJQLXLVQB-OODDVYNRSA-N

Synonyms

pseudoplexaurol

Canonical SMILES

CC1CC(=CCCC(=CCCC2C(O2)CC1C(=C)CO)C)C

Isomeric SMILES

CC1C/C(=C\CC/C(=C\CC[C@@H]2[C@@H](O2)C[C@@H]1C(=C)CO)/C)/C

Pseudoplexaurol is a naturally occurring compound classified as a cembrane-type diterpenoid. It is characterized by a complex molecular structure, specifically noted for its unique stereochemistry and functional groups, which contribute to its biological activities. The molecular formula for pseudoplexaurol is C20H32O2C_{20}H_{32}O_{2} and it features a cembrane ring system that is typical of many marine-derived diterpenes. This compound has been isolated from various marine organisms, particularly soft corals, and is recognized for its potential therapeutic applications, especially in oncology due to its antitumor properties .

Typical of diterpenoids, including cyclization and oxidation processes. Its synthesis often involves asymmetric total synthesis techniques that utilize chiral pool strategies to construct the stereogenic centers within its structure. Notably, the Ti(0)-mediated cyclization has been employed in synthetic pathways to yield pseudoplexaurol, showcasing its versatility in organic synthesis . The compound can also participate in reactions that modify its functional groups, leading to derivatives with altered biological activity.

Pseudoplexaurol exhibits significant biological activity, particularly as an antitumor agent. Research has demonstrated that it can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy. The mechanisms of action are believed to involve the modulation of cellular pathways associated with cell growth and apoptosis . Additionally, studies have indicated that related compounds within the cembrane family may possess immunosuppressive properties, suggesting a broader pharmacological potential beyond anticancer effects .

The synthesis of pseudoplexaurol has been achieved through various methods:

  • Asymmetric Total Synthesis: This method involves constructing the compound from simpler precursors while ensuring the correct stereochemistry is maintained. The first successful asymmetric total synthesis was reported using convergent synthetic sequences .
  • Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials allows for the selective formation of stereogenic centers.
  • Ti(0)-Mediated Cyclization: This technique facilitates the formation of the cembrane ring structure crucial to pseudoplexaurol's architecture .

Pseudoplexaurol holds promise in various applications:

  • Pharmaceutical Development: Its antitumor properties make it a candidate for drug development aimed at treating cancer.
  • Natural Product Research: As part of ongoing studies into marine natural products, pseudoplexaurol contributes to understanding the therapeutic potential of marine biodiversity.
  • Biological Studies: It serves as a model compound for investigating the biological activities of cembrane-type diterpenoids and their mechanisms of action .

Interaction studies involving pseudoplexaurol focus on its effects on cellular targets, particularly within immune and cancer cell populations. Research indicates that it may affect signaling pathways related to cell proliferation and apoptosis. For example, studies have shown that related compounds can inhibit T-cell activation and dendritic cell maturation, suggesting that pseudoplexaurol may similarly modulate immune responses . These interactions are crucial for understanding its potential therapeutic applications.

Pseudoplexaurol shares structural similarities with several other cembrane-type diterpenoids. Here are some notable compounds for comparison:

Compound NameMolecular FormulaNotable FeaturesBiological Activity
14-DeoxycrassinC21H32O3C_{21}H_{32}O_{3}Similar cembrane structureAntitumor activity
Crassin AcetateC20H30O4C_{20}H_{30}O_{4}Immunosuppressive propertiesInhibits T-cell activation
Lobocrassins A-EC20H29ClO4C_{20}H_{29}ClO_{4}Chlorinated derivativeModest antitumor effects

Pseudoplexaurol is unique due to its specific stereochemistry and functional groups that confer distinct biological activities compared to these similar compounds. Its synthesis and biological profile continue to be areas of active research, highlighting its potential as a valuable natural product in medicinal chemistry .

Molecular Formula and Mass Specifications

Pseudoplexaurol possesses the molecular formula C₂₀H₃₂O₂ with a molecular weight of 304.5 grams per mole [3] [5]. The exact mass of the compound has been determined to be 304.240230 atomic mass units through high-resolution mass spectrometry [32]. The compound has been assigned the Chemical Abstracts Service registry number 148149-83-1 [3] [5]. The International Union of Pure and Applied Chemistry standard International Chemical Identifier key for pseudoplexaurol is UZONHCJQLXLVQB-OODDVYNRSA-N [3].

PropertyValue
Molecular FormulaC₂₀H₃₂O₂
Molecular Weight (Average)304.5 g/mol
Exact Mass304.240230 g/mol
Chemical Abstracts Service Number148149-83-1
International Chemical Identifier KeyUZONHCJQLXLVQB-OODDVYNRSA-N

The structural formula can be expressed through the Simplified Molecular Input Line Entry System notation as CC1CC(=CCCC(=CCCC2C(O2)CC1C(=C)CO)C)C [3]. This notation provides a complete description of the molecular connectivity and stereochemistry of pseudoplexaurol [3].

15-Oxabicyclo Ring Structure Analysis

Pseudoplexaurol contains a characteristic fifteen-oxabicyclo[12.1.0]pentadeca-6,10-diene core structure [1] [3]. This unique structural feature consists of a fourteen-membered carbocyclic ring typical of cembrane diterpenoids, with an additional oxygen bridge forming the oxabicyclo system [10]. The fifteen-oxabicyclo framework represents one of the defining structural characteristics that distinguishes pseudoplexaurol from other cembrane natural products [10].

The ring system exhibits two double bonds positioned at the 6,10-positions within the macrocyclic framework [1] [3]. These double bonds contribute to the overall conformational rigidity of the molecule and influence its biological activity [11]. The oxabicyclo moiety is formed through an oxygen bridge that creates a three-membered epoxide ring fused to the larger macrocycle [1] [10].

The systematic International Union of Pure and Applied Chemistry name for pseudoplexaurol reflects this complex ring structure: 2-[(1S,3S,6Z,10Z,14R)-4,6,10-trimethyl-15-oxabicyclo[12.1.0]pentadeca-6,10-dien-3-yl]prop-2-en-1-ol [3]. This nomenclature precisely describes the stereochemistry and connectivity of the fifteen-oxabicyclo system [3].

Stereochemical Configuration and Chirality

Pseudoplexaurol exhibits significant stereochemical complexity with multiple chiral centers contributing to its three-dimensional structure [11] [12]. The compound displays optical activity with a specific rotation of [α]D²⁰ = -19.5° when measured in chloroform at a concentration of 0.40 grams per deciliter [11] [12]. This negative optical rotation indicates that pseudoplexaurol is levorotatory, rotating plane-polarized light in a counterclockwise direction [30].

The stereochemical configuration has been established through detailed nuclear magnetic resonance spectroscopy and chemical correlation studies [11] [12]. The absolute configuration at key stereocenters has been determined as 1S, 3S, 6Z, 10Z, and 14R based on extensive spectroscopic analysis and comparison with related cembrane natural products [3] [11]. These stereochemical assignments are critical for understanding the biological activity and synthetic approaches to pseudoplexaurol [11].

The presence of multiple chiral centers results in a defined three-dimensional structure that is essential for the compound's interaction with biological targets [11]. The stereochemistry around the fifteen-oxabicyclo system particularly influences the overall molecular conformation and contributes to the compound's distinctive physical and chemical properties [10] [11].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectrum of pseudoplexaurol recorded at 400 megahertz in deuterated chloroform provides detailed structural information [11] [12]. The spectrum exhibits characteristic signals for the vinyl protons of the cembrane framework, with resonances appearing at chemical shifts of 5.14, 5.06, 5.05, and 4.96 parts per million [11] [12]. These signals correspond to the olefinic protons of the two double bonds present in the macrocyclic ring system [11].

Chemical Shift (δ ppm)MultiplicityIntegrationJ-coupling (Hz)Assignment
5.14d1HJ = 1.0CH=
5.06t1HJ = 6.4CH=
5.05dd1HJ = 6.4CH=
4.96d1HJ = 1.4CH=
4.11s2H-CH₂O
2.65dd1HJ = 3.7, 7.0Epoxy H
2.25-2.00m11H-5 CH₂, CH
1.72-1.52m4H-2 CH₂
1.63s3H-CH₃
1.59s3H-CH₃
1.22s3H-CH₃

A diagnostic signal appears at 4.11 parts per million as a singlet integrating for two protons, corresponding to the primary alcohol functionality (CH₂OH) [11] [12]. The epoxide proton generates a characteristic doublet of doublets at 2.65 parts per million with coupling constants of 3.7 and 7.0 hertz [11] [12]. Multiple methyl groups appear as singlets at 1.63, 1.59, and 1.22 parts per million, consistent with the presence of three methyl substituents on the cembrane framework [11] [12].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, though specific carbon chemical shift data for pseudoplexaurol have not been extensively reported in the available literature [20] [24]. The carbon spectrum would be expected to show signals characteristic of the cembrane skeleton, including olefinic carbons, aliphatic methylene and methine carbons, and the distinctive carbon atoms of the fifteen-oxabicyclo system [20] [24].

Infrared Spectroscopic Features

The infrared spectrum of pseudoplexaurol exhibits several characteristic absorption bands that provide information about the functional groups present in the molecule [11] [12]. A broad absorption band at 3413 wavenumbers corresponds to the hydroxyl group stretch of the primary alcohol functionality [11] [12]. Strong absorption bands at 2924 and 2855 wavenumbers are attributed to carbon-hydrogen stretching vibrations of the aliphatic methylene and methyl groups [11] [12].

Frequency (cm⁻¹)IntensityAssignment
3413broadO-H stretch
2924strongC-H stretch (alkyl)
2855mediumC-H stretch (alkyl)
1647mediumC=C stretch
1449mediumC-H bend
1381mediumC-H bend
1031mediumC-O stretch
898mediumC=C bend

The carbon-carbon double bond stretching vibration appears at 1647 wavenumbers, confirming the presence of olefinic functionality in the molecule [11] [12]. Additional absorption bands at 1449 and 1381 wavenumbers correspond to carbon-hydrogen bending vibrations [11] [12]. The carbon-oxygen stretching vibration of the alcohol group is observed at 1031 wavenumbers [11] [12]. A characteristic absorption at 898 wavenumbers is attributed to out-of-plane bending vibrations of the vinyl groups [11] [12].

Mass Spectrometric Properties

Electron ionization mass spectrometry of pseudoplexaurol reveals a molecular ion peak at mass-to-charge ratio 304, corresponding to the molecular weight of the compound [11] [12]. The molecular ion peak appears with relatively low intensity (0.9% relative abundance), which is typical for large organic molecules under electron ionization conditions [11] [12]. The base peak in the mass spectrum occurs at mass-to-charge ratio 81 with 100% relative intensity [11] [12].

m/zRelative Intensity (%)Fragment Identity
3040.9M⁺- (molecular ion)
2862.8M-18 (loss of H₂O)
2737.2M-31
2554.9M-49
2157.2M-89
2018.3M-103
18912M-115
17315M-131
16127M-143
14739M-157
13378Base peak region
11970Fragment
10777Fragment
9390Fragment
81100Base peak

Significant fragmentation patterns include the loss of water (mass-to-charge ratio 286, corresponding to M-18), which is characteristic of alcohols under electron ionization conditions [11] [12]. Other notable fragments appear at mass-to-charge ratios 273, 255, 215, 201, 189, 173, 161, and 147, representing successive losses of various molecular fragments [11] [12]. The fragmentation pattern is consistent with the cembrane skeleton and provides supporting evidence for the proposed structure [11] [12].

High-resolution mass spectrometry using electrospray ionization typically shows the sodium adduct ion [M + Na]⁺ at mass-to-charge ratio 327.2295, which matches the calculated exact mass for C₂₀H₃₂O₂Na [11] [12]. This high-resolution data confirms the molecular formula and provides additional structural confirmation [31].

Physical Properties and Stability

Pseudoplexaurol appears as a colorless oil at room temperature, which is characteristic of many cembrane diterpenoids [9] [11]. The compound exhibits moderate lipophilicity with a calculated logarithm of the octanol-water partition coefficient (LogP) of 4.1, indicating preferential solubility in organic solvents compared to water [5] [28]. This lipophilic character is consistent with the predominantly hydrocarbon nature of the cembrane skeleton [28].

PropertyValue
AppearanceColorless oil
Optical Rotation [α]D²⁰-19.5° (c 0.40, CHCl₃)
SolubilitySoluble in organic solvents
Density (predicted)0.955 ± 0.06 g/cm³
Boiling Point (predicted)427.7 ± 45.0°C
LogP (octanol/water)4.1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds2

The predicted density of pseudoplexaurol is 0.955 ± 0.06 grams per cubic centimeter, which is typical for organic compounds of similar molecular weight and structure [5]. The predicted boiling point is 427.7 ± 45.0 degrees Celsius, reflecting the high molecular weight and intermolecular interactions present in the compound [5].

Pseudoplexaurol contains one hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the hydroxyl oxygen and the epoxide oxygen) [5]. The molecule has two rotatable bonds, indicating a relatively rigid structure due to the constraints imposed by the macrocyclic ring system [5]. The compound is expected to be soluble in common organic solvents such as chloroform, dichloromethane, and alcohols, but exhibits limited water solubility due to its lipophilic character [28].

The biosynthesis of pseudoplexaurol follows the characteristic pathways found in marine cembranoid diterpenoids, which represent one of the largest and most structurally diverse groups of marine natural products [1]. Marine organisms, particularly soft corals and gorgonians, have evolved sophisticated biosynthetic machinery to produce these complex terpenoid structures through enzymatic cascades that begin with universal isoprenoid precursors [2].

Recent discoveries have fundamentally altered our understanding of marine terpene biosynthesis by demonstrating that marine animals themselves, rather than their microbial symbionts, are the primary producers of these specialized metabolites [1] [2]. In soft corals, the biosynthetic pathways for cembranoid compounds involve a series of enzymatic transformations that convert simple linear precursors into complex cyclic structures through carefully orchestrated cyclization reactions [3].

The biosynthetic machinery in marine organisms utilizes type I terpene synthases that initiate cyclization through carbocation formation via pyrophosphate departure [4]. These enzymes feature conserved structural motifs, including the characteristic aspartic acid-rich domains that coordinate divalent metal ions essential for catalytic activity [4]. The marine environment has selected for terpene synthases with unique substrate specificities and cyclization patterns that differ significantly from their terrestrial counterparts [5].

Marine cembranoid biosynthesis demonstrates remarkable enzymatic efficiency in generating structural diversity from relatively simple precursors. The pathways involve sequential oxidative modifications, cyclization cascades, and rearrangement reactions that can produce hundreds of structurally distinct compounds from common biosynthetic intermediates [6]. This biosynthetic versatility enables marine organisms to generate complex chemical arsenals for defense against predators, competitors, and pathogens in the challenging marine environment [1].

Geranylgeranyl Pyrophosphate Cyclization Mechanisms

The formation of pseudoplexaurol begins with geranylgeranyl pyrophosphate, the universal twenty-carbon precursor for all diterpenoid natural products [7]. Geranylgeranyl pyrophosphate serves as the obligate substrate for terpene cyclases that catalyze the initial cyclization reactions leading to cembranoid scaffolds [8].

The cyclization mechanism involves the ionization of geranylgeranyl pyrophosphate through the departure of the pyrophosphate group, catalyzed by divalent metal ions coordinated within the active site of terpene cyclases [9]. This ionization generates a geranylgeranyl cation intermediate that undergoes a series of intramolecular cyclization reactions to form the fourteen-membered cembrane ring system characteristic of pseudoplexaurol and related compounds [10].

The initial cyclization typically proceeds through a 1,14-cyclization mechanism, where the terminal double bond of the geranylgeranyl chain attacks the developing carbocation center [3]. This cyclization is followed by a series of hydride shifts, alkyl migrations, and additional cyclization events that establish the final stereochemistry and substitution pattern of the cembranoid product [5].

The enzyme-catalyzed cyclization process is highly stereoselective, with specific active site residues controlling the conformation of the substrate and directing the stereochemical outcome of the cyclization cascade [4]. Aromatic amino acid residues within the active site provide stabilization for carbocationic intermediates through cation-π interactions, while hydrophobic residues create a template that constrains the substrate in productive conformations [11].

The cyclization mechanism demonstrates remarkable precision in controlling the formation of multiple stereocenters simultaneously. The enzyme active site functions as a chiral template that enforces specific conformational preferences on the flexible geranylgeranyl pyrophosphate substrate, ensuring that cyclization proceeds with high fidelity to produce the desired cembranoid scaffold [10] [4].

Natural Distribution in Marine Ecosystems

Pseudoplexaurol and related cembranoid compounds exhibit a distinctive distribution pattern within marine ecosystems, with the highest concentrations found in tropical and subtropical coral reef environments [12]. These compounds are predominantly associated with octocorals, particularly members of the families Plexauridae and Alcyoniidae, which represent some of the most chemically prolific groups within marine invertebrates [13].

The natural distribution of cembranoid-producing organisms correlates strongly with environmental factors including water temperature, depth, and current patterns [14]. Soft corals that produce pseudoplexaurol typically inhabit reef environments between three and thirty meters depth, where they benefit from optimal light penetration for their symbiotic zooxanthellae while avoiding the high-energy wave action of shallower waters [15].

Geographic distribution patterns reveal that cembranoid-producing corals are concentrated in the Caribbean Sea, Gulf of Mexico, and Indo-Pacific regions, reflecting the evolutionary history and biogeographic constraints of these marine ecosystems [16] [17]. The Caribbean populations of Pseudoplexaura porosa represent one of the most extensively studied sources of these compounds, with documented distributions from Bermuda and Florida southward to Colombia [12].

Seasonal and ontogenetic variation in cembranoid production reflects the ecological functions of these compounds as chemical defenses [18]. Peak production typically occurs during reproductive periods and in response to environmental stresses such as predation pressure, physical damage, or competition for space with other reef organisms [19].

The ecosystem-level distribution of cembranoid compounds extends beyond their direct producers through various transfer mechanisms. These metabolites can be sequestered by predators, incorporated into reef sediments, or metabolized by associated microbial communities, creating complex distribution patterns that influence broader ecosystem dynamics [20].

Pseudoplexaura porosa as Primary Source

Taxonomy and Biology of Pseudoplexaura porosa

Pseudoplexaura porosa, commonly known as the porous sea rod or porous false plexaura, represents the primary natural source of pseudoplexaurol and serves as the type species for understanding cembranoid biosynthesis in marine octocorals [12] [15]. This species belongs to the family Plexauridae within the order Malacalcyonacea, representing one of the most chemically diverse groups within the octocorals [17] [21].

The taxonomic classification of Pseudoplexaura porosa reflects its evolutionary position within the anthozoan cnidarians. As a member of the subclass Octocorallia, this species exhibits the characteristic eight-fold symmetry in its polyp structure, with each polyp bearing eight pinnate tentacles for prey capture [15]. The species is distinguished from related Pseudoplexaura species by its distinctive aperture morphology, featuring large, crowded, elliptical openings that give rise to its common name [15] [22].

Pseudoplexaura porosa exhibits a distinctive colonial growth form, developing into large, branching, tree-like structures that can reach heights of 2.25 meters [12] [18]. The colonies are characterized by robust, cylindrical branches that arise from a central trunk through dichotomous branching patterns [15]. The branch surfaces are covered with numerous large apertures, approximately 0.15 millimeters across, which house the individual polyps [15].

The biological characteristics of Pseudoplexaura porosa reflect adaptations to the dynamic reef environment. The colonies are gonochoric broadcast spawners, with individual colonies functioning as either male or female during reproductive events [18] [23]. Spawning occurs synchronously during summer months, typically 5-6 days after full moons, with gamete release events lasting approximately 30 minutes [18].

The species demonstrates remarkable longevity for a soft coral, with individual colonies persisting for several decades [18]. Growth rates are relatively slow compared to hard corals, with colonies requiring years to decades to reach reproductive maturity [23]. This extended life cycle reflects the substantial energetic investment required to maintain the complex chemical defense systems that characterize this species [18].

Ecological Role of Pseudoplexaurol in Host Organism

Pseudoplexaurol functions as a crucial component of the chemical defense system that enables Pseudoplexaura porosa to survive in the competitive reef environment without the protection of a calcified skeleton [24] [18]. This role as a defensive metabolite represents one of the primary selective pressures that has driven the evolution and maintenance of complex biosynthetic pathways for cembranoid production [1].

The ecological function of pseudoplexaurol as an antitumor and cytotoxic agent extends beyond simple toxicity to encompass sophisticated deterrent mechanisms against potential predators and competitors [24] [25]. The compound's bioactivity profile suggests that it serves as both a feeding deterrent against herbivorous fish and invertebrates and as an antifouling agent that prevents settlement of competing organisms on the coral surface [26].

The production and deployment of pseudoplexaurol represents a significant metabolic investment for Pseudoplexaura porosa, with the compound typically concentrated in the outer tissue layers where it provides maximum protective benefit [18]. The spatial distribution of the compound within the colony reflects its defensive function, with higher concentrations maintained in vulnerable branch tips and growing edges [15].

Seasonal and developmental regulation of pseudoplexaurol production correlates with periods of increased vulnerability, including reproductive events, tissue regeneration following damage, and periods of environmental stress [18]. This regulated production suggests sophisticated ecological interactions between chemical defense investment and other physiological processes within the coral colony [19].

The ecological effectiveness of pseudoplexaurol as a defensive compound is evidenced by the relatively low predation pressure experienced by Pseudoplexaura porosa compared to other soft coral species [18]. The primary predators of this species are specialized gastropods such as flamingo tongue snails (Cyphoma species) and certain nudibranchs that have evolved tolerance or detoxification mechanisms for cembranoid compounds [15].

The broader ecological role of pseudoplexaurol extends to its influence on reef community structure through allelopathic interactions with neighboring organisms [20]. The compound's antimicrobial properties help maintain the coral's surface microbiome and prevent opportunistic infections, while its cytotoxic activity can influence the settlement patterns and survival of competing invertebrate larvae [26].

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

304.240230259 g/mol

Monoisotopic Mass

304.240230259 g/mol

Heavy Atom Count

22

Dates

Last modified: 07-20-2023

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